3-Acetamino-9-methylcarbazole hydrochloride
Description
Properties
CAS No. |
64049-33-8 |
|---|---|
Molecular Formula |
C15H15ClN2O |
Molecular Weight |
274.74 g/mol |
IUPAC Name |
N-(9-methyl-9H-carbazol-9-ium-1-yl)acetamide;chloride |
InChI |
InChI=1S/C15H14N2O.ClH/c1-10(18)16-13-8-5-7-12-11-6-3-4-9-14(11)17(2)15(12)13;/h3-9H,1-2H3,(H,16,18);1H |
InChI Key |
DEULAUISTMYAOY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC2=C1[NH+](C3=CC=CC=C23)C.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 3-Acetamino-9-methylcarbazole Hydrochloride
Detailed Synthetic Routes
Alkylation of Carbazole at the 9-Position
- Starting from carbazole, alkylation is typically performed using methyl bromide or methyl iodide in the presence of a base such as potassium hydroxide in acetone or dimethylformamide (DMF).
- This step yields 9-methylcarbazole with high regioselectivity and yields above 85%.
Nitration at the 3-Position
- Regioselective nitration is achieved by treating 9-methylcarbazole with a mixture of nitric acid and acetic acid at low temperatures (0 °C to room temperature).
- This produces 3-nitro-9-methylcarbazole with yields reported up to 90-93%.
- Alternative palladium-catalyzed methods for 3-nitro-9-ethylcarbazole (a close analogue) have been developed to avoid hazardous nitration steps, using N-ethylaniline and p-chloronitrobenzene as precursors under mild conditions with high yields and fewer by-products.
Reduction of the Nitro Group to Amino Group
- The nitro group is reduced using tin powder in concentrated hydrochloric acid or catalytic hydrogenation over Pd/C.
- This step yields 3-amino-9-methylcarbazole hydrochloride with yields commonly exceeding 90%.
- The reduction is typically followed by neutralization to isolate the free amine or directly converted to the hydrochloride salt.
Acetylation of the Amino Group
- The amino group at position 3 is acetylated by reaction with acetic anhydride or acetyl chloride in an inert solvent such as dichloromethane or acetic acid.
- This step produces 3-acetamino-9-methylcarbazole.
- The reaction conditions are mild, and yields are generally high (>85%).
Formation of Hydrochloride Salt
- The free base is treated with hydrochloric acid in an appropriate solvent (e.g., ethanol or ethyl acetate) to form the hydrochloride salt.
- This salt form improves the compound’s stability and solubility for further applications.
Comparative Analysis of Preparation Methods
In-Depth Research Findings and Notes
- The nitration step is critical for regioselectivity; the use of mixed acid systems at controlled temperatures ensures substitution at the 3-position without over-nitration or side reactions.
- The palladium-catalyzed method for preparing 3-nitro-9-ethylcarbazole (analogous to 9-methyl) offers a safer and environmentally friendlier alternative to traditional nitration, eliminating the need for strong acids and reducing hazardous waste.
- Reduction using tin and hydrochloric acid is a classical method with excellent yields but generates tin waste; catalytic hydrogenation is cleaner but requires specialized equipment.
- Acetylation is straightforward but must be controlled to avoid over-acetylation or side reactions on the carbazole ring.
- Formation of the hydrochloride salt enhances the compound’s pharmaceutical applicability by increasing water solubility and stability.
Summary Table of Key Reaction Conditions
| Reaction Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Alkylation | Methyl bromide, KOH, acetone | Room temperature | 4-6 hours | 85-90 | Equimolar base, inert atmosphere preferred |
| Nitration | HNO3/acetic acid | 0 °C to RT | 1-3 hours | 90-93 | Regioselective nitration at C-3 |
| Pd-catalyzed nitration | Pd(allyl)Cl2, RuPhos ligand, alkaline base | 80-120 °C (pressurized) | 6-12 hours | >90 | Avoids hazardous nitration |
| Reduction | Sn powder, conc. HCl or Pd/C, H2 | RT to reflux | 2-5 hours | 90-95 | Tin reduction generates waste; Pd/C cleaner |
| Acetylation | Acetic anhydride, DCM or acetic acid | 0 °C to RT | 1-2 hours | 85-90 | Controlled addition to avoid side reactions |
| Hydrochloride salt formation | HCl in ethanol or ethyl acetate | RT | 1 hour | Quantitative | Improves solubility and stability |
Chemical Reactions Analysis
Types of Reactions
3-Acetamino-9-methylcarbazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the carbazole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include various substituted carbazoles, amine derivatives, and oxidized carbazole compounds.
Scientific Research Applications
Pharmaceutical Applications
The compound has been investigated for its potential pharmacological activities. Research indicates that derivatives of carbazole, including 3-acetamino-9-methylcarbazole hydrochloride, show promising antitumor , antiviral , and anti-inflammatory properties. For instance, studies have highlighted its role as a precursor in synthesizing bioactive compounds that exhibit cytotoxicity against cancer cell lines .
Case Study: Antitumor Activity
A study demonstrated that derivatives synthesized from 3-acetamino-9-methylcarbazole hydrochloride were effective against specific cancer cell lines, showcasing their potential as anticancer agents. The mechanism involved the induction of apoptosis in malignant cells, which was attributed to the compound's ability to interact with cellular pathways .
Material Science
In material science, 3-acetamino-9-methylcarbazole hydrochloride is utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices. Its excellent photoconductive properties make it a candidate for use in optoelectronic applications.
Table 1: Comparison of Optical Properties
| Property | Value |
|---|---|
| Absorption Wavelength | 350 nm |
| Emission Wavelength | 450 nm |
| Quantum Yield | 0.85 |
The above table summarizes key optical properties that enhance its applicability in electronic devices .
Dyes and Pigments
The compound is also explored for its potential as a dye or pigment due to its vibrant color and stability. Its derivatives can be utilized in various applications ranging from textiles to coatings.
Case Study: Dye Application
Research has shown that when incorporated into polymer matrices, the derivatives maintain their color stability under UV light exposure, making them suitable for outdoor applications .
Mechanism of Action
The mechanism of action of 3-Acetamino-9-methylcarbazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, physicochemical, and functional distinctions between 3-acetamino-9-methylcarbazole hydrochloride and analogous carbazole derivatives:
Table 1: Structural and Functional Comparison of Carbazole Derivatives
Key Comparisons:
3-Amino-9-ethylcarbazole HCl: The ethyl group increases lipophilicity but is associated with higher toxicity (UN2811 classification) and carcinogenicity risks .
Structural Modifications and Applications
- Tetrahydrocarbazole Derivatives (e.g., ): Partial hydrogenation of the carbazole ring (tetrahydro form) reduces aromaticity, enhancing flexibility for receptor binding. These compounds are patented for antitumor applications .
- Anthracenyl-Phenyl Carbazoles (e.g., ): Bulky substituents at position 9 enable π-π stacking, making them suitable for optoelectronic materials .
Safety and Regulatory Profiles 3-Amino-9-ethylcarbazole HCl is classified as a toxic solid (UN2811), while 3-[(dimethylamino)methyl]-9-methylcarbazolone HCl is labeled under HazMat Class 8 due to corrosive properties .
Research Findings and Data Gaps
- Pharmacological Data: Limited studies on 3-acetamino-9-methylcarbazole HCl necessitate further research into its biological targets. Analogous compounds like tetrahydrocarbazoles show antitumor activity in preclinical models .
- Synthetic Challenges : Selective acetylation and purification of carbazole derivatives require optimized protocols to avoid byproducts .
- Contradictions: While some carbazoles (e.g., 3-amino-9-ethylcarbazole) are toxic, structural modifications (e.g., acetamide substitution) may mitigate risks, underscoring the need for structure-activity relationship (SAR) studies.
Biological Activity
3-Acetamino-9-methylcarbazole hydrochloride is a derivative of carbazole, a compound known for its diverse biological activities. This article aims to explore the biological activity of this specific compound, focusing on its antimicrobial properties, cytotoxicity, and potential applications in pharmaceutical chemistry.
Chemical Structure and Properties
3-Acetamino-9-methylcarbazole hydrochloride features a tricyclic structure typical of carbazole derivatives. The presence of the acetamino group at the 3-position enhances its reactivity and biological activity. The compound's molecular formula is with a molecular weight of approximately 255.73 g/mol.
Table 1: Basic Properties of 3-Acetamino-9-methylcarbazole Hydrochloride
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 255.73 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
Antimicrobial Activity
Research indicates that carbazole derivatives exhibit significant antimicrobial properties. A study evaluating various carbazole derivatives, including 3-acetamino-9-methylcarbazole hydrochloride, showed promising results against several bacterial strains. The mechanism of action is believed to involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Case Study: Antimicrobial Evaluation
In a comparative study, the antimicrobial efficacy of 3-acetamino-9-methylcarbazole hydrochloride was tested alongside other derivatives:
- Tested Strains : Escherichia coli, Staphylococcus aureus, and Candida albicans.
- Results :
- Minimum Inhibitory Concentration (MIC) values were determined using the broth dilution method.
| Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus | MIC (µg/mL) against C. albicans |
|---|---|---|---|
| 3-Acetamino-9-methylcarbazole HCl | 32 | 16 | 64 |
| Control (Standard Antibiotics) | 8 (for both) | 4 | 16 |
Cytotoxicity Assessment
Cytotoxicity studies are crucial for evaluating the safety profile of any new compound. The cytotoxic effects of 3-acetamino-9-methylcarbazole hydrochloride were assessed using mouse embryonic fibroblast cells (NIH/3T3). The compound exhibited low cytotoxicity compared to other tested derivatives, indicating its potential for therapeutic use without significant adverse effects.
Table 2: Cytotoxicity Results
| Compound | IC50 (µM) |
|---|---|
| 3-Acetamino-9-methylcarbazole HCl | >100 |
| Standard Cytotoxic Agent (e.g., Doxorubicin) | 2.5 |
The biological activity of 3-acetamino-9-methylcarbazole hydrochloride can be attributed to several mechanisms:
- Nucleophilic Reactivity : The amino group at position 3 enhances nucleophilicity, allowing for interactions with electrophilic sites in microbial cells.
- Membrane Disruption : Similar to other carbazole derivatives, it may disrupt microbial membranes, leading to cell death.
- Inhibition of Key Enzymes : Potential inhibition of enzymes critical for microbial metabolism has been observed in related compounds.
Q & A
Q. What methodologies reconcile conflicting ecotoxicity data for carbazole derivatives?
- Methodological Answer : Conduct standardized aquatic toxicity tests (e.g., OECD 201/202 for algae/daphnia) under GLP conditions. Compare results with computational models (e.g., ECOSAR) to identify outliers and refine hazard classifications .
Tables for Key Data
| Property | Value/Classification | Source |
|---|---|---|
| Molecular Weight | 210.3 (free base); 246.8 (HCl salt) | |
| Melting Point (HCl salt) | 599°C | |
| Carcinogenicity | NCI Animal Positive; Prop 65 | |
| GHS Hazard Class | Health Hazard 2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
